
HO-Peg22-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HO-Peg22-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in targeted protein degradation, a promising approach for developing new therapeutic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HO-Peg22-OH is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight, which is calculated by dividing the molecular weight by 44 (the molecular mass of one repeating unit). The general structure of this compound is H-(O-CH₂-CH₂)ₙ-OH .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled polymerization of ethylene oxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve the desired molecular weight and purity .
Analyse Des Réactions Chimiques
Types of Reactions
HO-Peg22-OH primarily undergoes substitution reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can react with various reagents to form different derivatives .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and isocyanates.
Oxidation and Reduction: While less common, this compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to form alkanes.
Major Products
The major products formed from these reactions include various PEG derivatives, such as PEG esters, PEG ethers, and PEG amides .
Applications De Recherche Scientifique
HO-Peg22-OH has a wide range of applications in scientific research:
Mécanisme D'action
HO-Peg22-OH functions as a linker in PROTACs, which consist of two different ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
HO-Peg-OH: Another PEG-based compound with similar properties but different molecular weights.
HO-Peg12-OH: A shorter PEG linker used in similar applications but with different physical and chemical properties.
Uniqueness
HO-Peg22-OH is unique due to its specific length and molecular weight, making it particularly suitable for certain PROTAC applications. Its ability to form stable and flexible linkers enhances the efficiency of targeted protein degradation .
Propriétés
Formule moléculaire |
C44H90O23 |
|---|---|
Poids moléculaire |
987.2 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C44H90O23/c45-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-41-43-67-44-42-66-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-46/h45-46H,1-44H2 |
Clé InChI |
RQMJUEUJRZVGMG-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



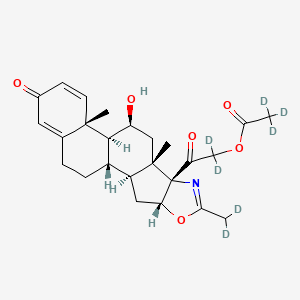

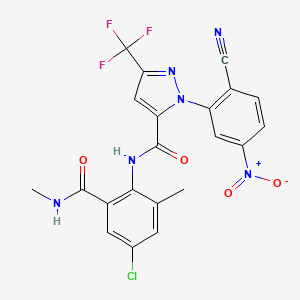
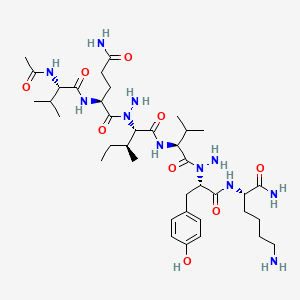
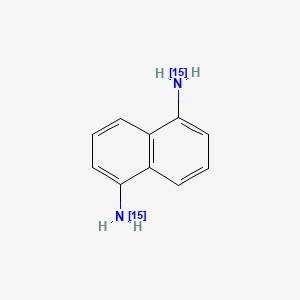
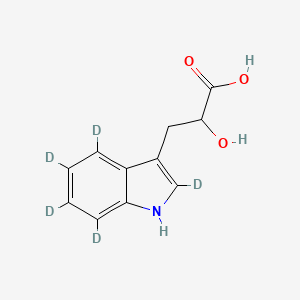
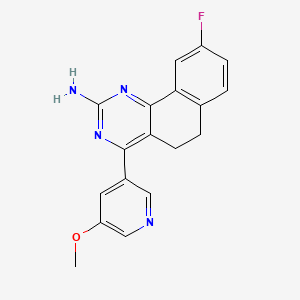
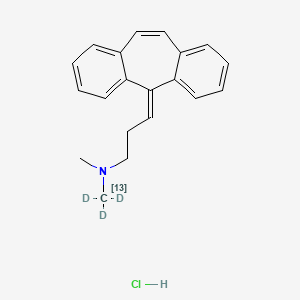
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
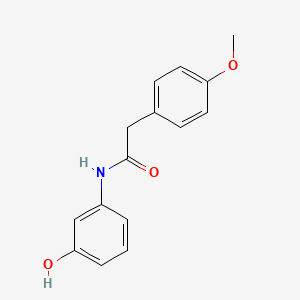

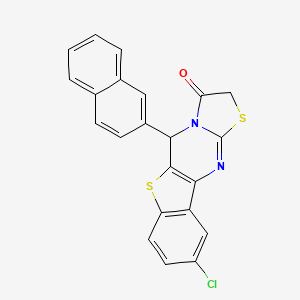
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
